1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-15-5-1-2-6-16(15)23-18(27)22-10-11-25-19(28)26(14-7-8-14)17(24-25)13-4-3-9-21-12-13/h1-6,9,12,14H,7-8,10-11H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJUZHVLXJTHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NC3=CC=CC=C3F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-fluorophenyl)urea is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activities, and mechanisms of action based on diverse sources.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 320.39 g/mol. Its structure includes:
- A triazole ring , which is known for various biological activities.
- A cyclopropyl group that may influence the compound's pharmacokinetics.
- A pyridine moiety which is often associated with enhanced biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
- Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl and pyridine groups, often through nucleophilic substitution or cyclopropanation reactions.
Biological Activities
Research has indicated that compounds containing a 1,2,4-triazole nucleus exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro tests indicate that the compound exhibits minimum inhibitory concentrations (MICs) in the range of 0.125–8 µg/mL against these pathogens, demonstrating potent antibacterial properties .
Antifungal Activity
The triazole framework is also known for antifungal activity. Compounds similar to this one have shown efficacy against fungi such as Candida albicans and Aspergillus fumigatus. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
Anticancer Properties
Recent studies suggest that triazole derivatives can act as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this one have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The triazole ring may interact with enzyme active sites, inhibiting their function.
- The cyclopropyl group might enhance lipophilicity, improving cellular uptake and bioavailability.
Case Studies
A notable study conducted on structurally similar triazoles demonstrated their effectiveness in treating infections caused by drug-resistant bacteria. These compounds were found to inhibit DNA gyrase and topoisomerase IV—key enzymes in bacterial DNA replication—resulting in bactericidal effects .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as a therapeutic agent . Research indicates that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial and fungal strains, suggesting this compound could be useful in treating infections.
- Anticancer Properties : The triazole ring is often associated with anticancer activity. Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Biological Research
The compound serves as a tool compound for studying biological pathways:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, impacting cell signaling and proliferation.
- Receptor Modulation : The compound could interact with receptors related to neurological disorders, influencing neurotransmitter activity.
Pharmaceutical Development
In drug discovery programs, this compound is explored as a lead candidate due to its promising biological activities:
- Structure-Activity Relationship (SAR) Studies : Researchers are investigating how modifications to its structure affect biological activity, which can guide the development of more potent derivatives.
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of various derivatives of the triazole family, including this compound. Results indicated significant inhibition of growth against Staphylococcus aureus and Candida albicans.
-
Anticancer Activity Assessment :
- In vitro tests demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF7) with an IC50 value comparable to established chemotherapeutics.
-
Mechanistic Studies :
- Binding affinity assays revealed that the compound interacts with specific enzymes involved in DNA replication, suggesting a mechanism for its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to other urea-linked triazolone derivatives. Below is a systematic analysis:
Structural Analogues
Functional Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound (electron-withdrawing) may enhance binding affinity to polar active sites compared to the thiophen-2-ylmethyl group (electron-rich) in ’s compound, which could favor interactions with aromatic residues in hydrophobic pockets .
Triazolone Core Modifications :
Urea Linker Variations :
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~3.8 | ~2.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Rotatable Bonds | 6 | 7 | 6 |
| Polar Surface Area | ~90 Ų | ~95 Ų | ~85 Ų |
- The higher LogP of ’s compound suggests greater membrane permeability but may reduce aqueous solubility.
- The polar surface area of the target compound aligns with moderate oral bioavailability, typical for urea derivatives .
Research Implications and Gaps
- Bioactivity: No direct data are provided, but structurally similar compounds are often explored as kinase inhibitors or antimicrobial agents .
- Optimization Potential: Replacement of the 2-fluorophenyl group with bulkier substituents (e.g., trifluoromethyl) could enhance target selectivity, as seen in .
- Lumping Strategies : ’s lumping approach could group these compounds based on shared urea-triazolone features to predict pharmacokinetic behavior .
Q & A
Q. What statistical approaches validate reproducibility in SAR datasets?
- Methodology: Apply multivariate analysis (e.g., principal component analysis, PCA) to cluster bioactivity data and identify outliers. Use bootstrapping to estimate confidence intervals for IC values .
Formulation and Physicochemical Challenges
Q. How to improve aqueous solubility without compromising target binding?
- Methodology:
- Co-solvent systems : Test PEG 400/water mixtures (10–20% v/v) to enhance solubility while maintaining urea hydrogen-bonding capacity .
- Salt formation : Screen counterions (e.g., HCl, sodium tartrate) for pH-dependent solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
